molecular formula C18H18N2OS B2463830 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 1053058-25-5

3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2463830
CAS No.: 1053058-25-5
M. Wt: 310.42
InChI Key: MSEPOAQUAHTDKX-HNENSFHCSA-N
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Description

3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl groups and a propanol side chain.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of appropriate thioamide and aldehyde precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propanone.

    Reduction: Formation of 3-[(2Z)-4-phenyl-2-(phenylamino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    4-Iodobenzoic acid: Contains an aromatic ring with an iodine substituent.

    Thiazole derivatives: Other compounds with a thiazole ring structure.

Uniqueness

3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is unique due to its combination of a thiazole ring, phenyl groups, and a propanol side chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-13-7-12-20-17(15-8-3-1-4-9-15)14-22-18(20)19-16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEPOAQUAHTDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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